

Preclinical Pharmacology of Tepotinib (EMD-1204831): An In-depth Technical Guide

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Compound of Interest		
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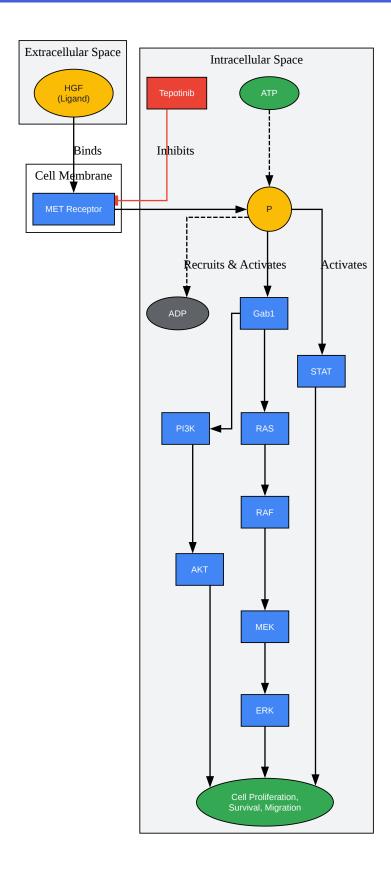
Abstract

Tepotinib (**EMD-1204831**) is a potent and highly selective, orally bioavailable inhibitor of the MET receptor tyrosine kinase.[1][2][3][4] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of tepotinib, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and relevant signaling pathways.

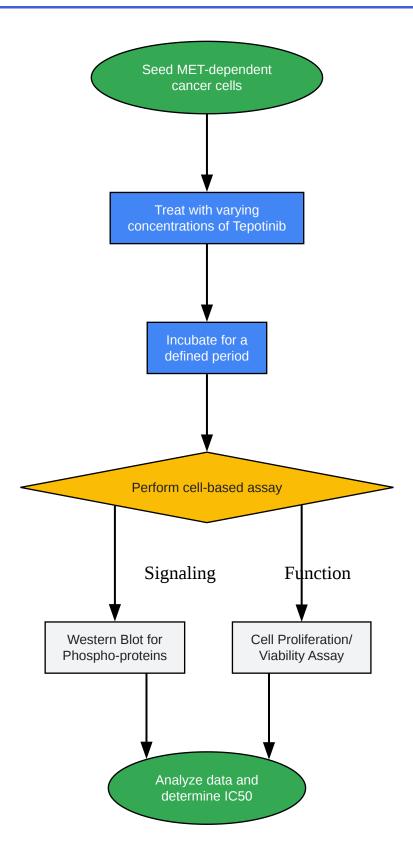
Mechanism of Action

Tepotinib is a Type Ib MET inhibitor that binds to the ATP-binding pocket of the MET kinase domain, stabilizing the enzyme in an inactive conformation.[1] This competitive inhibition prevents MET autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][3] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, survival, migration, and invasion.[1][3]









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